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Introduction to Flavonoids and Chalcone Classification

Flavonoids represent a large class of plant secondary metabolites with diverse biological activities that play
crucial roles in plant defense, pigmentation, and signaling. These compounds share a common C6-C3-C6
skeletal structure consisting of two aromatic rings connected by a three-carbon bridge. Based on
modifications to this basic skeleton, flavonoids are classified into seven major subclasses: flavones,
flavonols, flavanones, isoflavonoids, flavanols, anthocyanins, and chalcones. Chalcones like Licochalcone B
belong to the open-chain flavonoid category, characterized by a 1,3-diaryl-2-propen-1-one structure where
two aromatic rings (A and B) are connected by a three-carbon o,-unsaturated carbonyl system. This unique
structure allows chalcones to exist as trans (E) and cis (Z) isomers, with the trans isomer being

thermodynamically more stable due to reduced steric hindrance between the carbonyl group and ring B [1].

The o,B-unsaturated carbonyl moiety is the key pharmacophore responsible for chalcones' diverse
biological activities, enabling nucleophilic addition reactions and hydrogen bonding capabilities. Natural
chalcones typically feature polyhydroxylated aromatic rings, with the number and position of hydroxyl
groups significantly influencing their biological activity and antioxidant potential. In plants, chalcones serve
as precursors for all flavonoid classes through the flavonoid biosynthetic pathway and have been utilized in

traditional medicine systems for centuries [1]. The pharmacological interest in chalcones has increased
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substantially in recent decades due to their broad therapeutic potential and relatively simple chemical

structure that facilitates synthetic modification.

Table 1: Major Flavonoid Subclasses and Characteristics

Subclass Basic Structure Key Representatives Natural Sources
Chalcones 1,3-diaryl-2-propen-1-one Licochalcone B, Licorice roots,
isoliquiritigenin legumes
Flavones 2-phenyl-4H-chromen-4-one Apigenin, luteolin Celery, parsley,
chamomile
Flavonols 3-hydroxy-2-phenyl-4H- Quercetin, kaempferol Onions, broccoli,
chromen-4-one apples
Flavanones 2,3-dihydro-2-phenyl-4H- Naringenin, hesperetin Citrus fruits

chromen-4-one

Isoflavonoids  3-phenyl-4H-chromen-4-one Genistein, daidzein Soybeans, legumes
Flavanols 2-phenyl-3,4-dihydro-2H- Catechin, epicatechin Green tea, cocoa
chromen-3-ol

| Anthocyanins | 2-phenylchromenylium | Cyanidin, delphinidin | Berries, colored fruits | [2]

Licochalcone B: Structural Properties and Natural
Occurrence

Licochalcone B (C16H140s; molecular weight: 286.28 g/mol) is a natural chalcone derivative primarily
isolated from the roots and stems of Glycyrrhiza species (licorice plants), particularly Glycyrrhiza uralensis,
G. inflata, and G. glabra [3] [4]. Structurally, Licochalcone B features a tetrasubstituted pattern on its
basic chalcone framework with specific hydroxyl and methoxy groups that contribute to its biological
activity and chemical properties. The compound typically exists as the more stable trans (E) isomer, with the

carbonyl group conjugated to the double bond, creating an extended m-electron system that enhances its
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radical scavenging capabilities [1]. This conjugation also results in a lower redox potential, facilitating

electron transfer reactions that underlie its antioxidant properties.

Licorice plants containing Licochalcone B have been used in traditional medicine systems across Asia for
centuries, particularly in Traditional Chinese Medicine (TCM), where they are known as "Gan Cao" and
valued for their anti-inflammatory, antiviral, and detoxifying properties [3]. Modern pharmacological
investigations have confirmed and expanded upon these traditional uses, identifying Licochalcone B as one
of the key bioactive constituents responsible for licorice's therapeutic effects. The compound's favorable
drug-like properties, including appropriate molecular size and hydrogen bonding capabilities, have

positioned it as a promising lead compound for drug development across multiple therapeutic areas [1].

Biosynthesis and Classification within Flavonoid
Pathway

Licochalcone B is biosynthesized through the general phenylpropanoid pathway, which bridges primary
metabolism with specialized metabolite production in plants. This pathway begins with the shikimate
pathway-derived amino acid phenylalanine, which is sequentially converted to cinnamic acid and then to p-
coumaroyl-CoA through the actions of phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase
(C4H) [2]. The key enzymatic step in chalcone formation is catalyzed by chalcone synthase (CHS), a type
IIT polyketide synthase that catalyzes the stepwise condensation of one p-coumaroyl-CoA molecule with
three malonyl-CoA molecules to form tetrahydroxychalcone [5] [6]. CHS represents the first committed
enzyme in the flavonoid pathway and functions as a homodimeric iterative polyketide synthase with two

independent active sites that catalyze decarboxylation, condensation, and cyclization reactions [5].

A remarkable aspect of CHS is its inherent catalytic promiscuity — while its primary function is to produce
chalcones, it can also generate side products such as p-coumaroyltriacetic acid lactone (CTAL) due to
derailment of the chalcone-producing pathway [7]. This promiscuity adversely affects the efficiency of
flavonoid biosynthesis but is believed to have served as an evolutionary basis for other plant-specific
polyketide synthases like stilbene synthase (STS) and p-coumaroyltriacetic acid synthase (CTAS) [7]. To
rectify this promiscuity, plants have evolved chalcone isomerase-like proteins (CHILSs) that bind to CHS

and enhance chalcone production while decreasing side product formation [7]. CHILs serve as metabolon
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components that facilitate the efficient channeling of substrates from the general phenylpropanoid pathway

into flavonoid biosynthesis, and this CHIL-CHS interaction is conserved across land plants [7].

Table 2: Key Enzymes in Chalcone Biosynthesis Pathway

EC
Enzyme Function Key Characteristics

Number
Phenylalanine EC 4.3.1.24 Deaminates phenylalanine = Gateway enzyme from primary to
ammonia-lyase (PAL) to cinnamic acid secondary metabolism
Cinnamate 4- EC Hydroxylates cinnamic acid Cytochrome P450-dependent
hydroxylase (C4H) 1.14.14.91 to p-coumaric acid monooxygenase
4-Coumaroyl-CoA EC 6.2.1.12 Activates p-coumaric acid Forms CoA-thioester for CHS
ligase (4CL) to p-coumaroyl-CoA reaction
Chalcone synthase EC 2.3.1.74 Condenses p-coumaroyl- Type Il polyketide synthase;
(CHS) CoA with 3 malonyl-CoA homodimeric structure
Chalcone isomerase EC5.5.1.6 Cyclizes chalcone to (2S)- Enhances reaction rate 107-fold
(CHI) flavanone over spontaneous conversion

| Chalcone isomerase-like protein (CHIL) | N/A | Binds CHS to improve catalytic specificity | Rectifies CHS

promiscuity; enhances flavonoid production | [5] [7] [2]

Molecular Mechanisms and Signaling Pathways

Licochalcone B exerts its diverse pharmacological effects through modulation of multiple critical signaling
pathways involved in oxidative stress response, inflammation, and cell survival. The compound demonstrates
pleiotropic activity by interacting with various molecular targets, which contributes to its therapeutic

potential across multiple disease contexts.

Keapl/Nrf2/ARE Pathway
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The Kelch-like ECH-associated protein 1 (Keapl)/Nuclear factor erythroid 2-related factor 2
(Nrf2)/Antioxidant Response Element (ARE) pathway represents a primary mechanism through which
Licochalcone B exerts its antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm
by its inhibitor Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation [8]. Licochalcone
B disrupts this interaction, leading to Nrf2 stabilization and subsequent nuclear translocation. In the
nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences in the promoter regions
of numerous cytoprotective genes [8]. This binding activates the transcription of phase II detoxification
enzymes including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing
cellular defense against oxidative stress [8]. In experimental models of acute lung injury, Licochalcone B
treatment significantly increased the protein expression levels of Nrf2, HO-1, and NQO1 while reducing

Keap1l expression, demonstrating its potent antioxidant activity through this pathway [8].

NLRP3 Inflammasome Inhibition

Licochalcone B specifically inhibits the NOD-like receptor family pyrin domain containing 3 (NLRP3)
inflammasome, a multiprotein complex that plays a critical role in the innate immune response and
inflammatory diseases [3] [4]. The mechanism involves Licochalcone B directly binding to NEK?7, a
serine/threonine kinase that is essential for NLRP3 inflammasome assembly and activation [3]. By disrupting
the NEK7-NLRP3 interaction, Licochalcone B prevents inflammasome oligomerization and subsequent
caspase-1 activation, thereby inhibiting the processing and secretion of pro-inflammatory cytokines IL-1(3
and IL-18 [3]. This specific NLRP3 inhibitory activity has been demonstrated in murine models of NLRP3-
mediated diseases, including non-alcoholic steatohepatitis, LPS-induced septic shock, and monosodium
urate-induced peritonitis, highlighting the therapeutic potential of Licochalcone B for treating

inflammasome-related disorders [3].

Additional Molecular Targets

Beyond these primary pathways, Licochalcone B modulates several other signaling cascades:

¢ NF-kB Pathway: Licochalcone B suppresses the phosphorylation and activation of NF-kB, a master
regulator of inflammation, leading to reduced expression of pro-inflammatory mediators such as TNF-
a, IL-6, and MCP-1 [3].
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PKA Signaling: The compound effectively suppresses protein kinase A (PKA) activation, which
subsequently inhibits LPS-stimulated NF-kB phosphorylation at serine 276 in RAW264.7 cells [3].
Apoptosis Pathways: In cancer cells, Licochalcone B induces apoptosis through modulation of Bcl-
2 family proteins, increasing Bax expression while reducing Bcl-2, and activating caspase-3 [3].
Autophagy Induction: The compound activates ATG7-dependent autophagy and the SIRT1/AMPK
signaling pathway, contributing to its neuroprotective effects [3].

Enzyme Inhibition: Licochalcone B inhibits 15-lipoxygenase (15-LOX) with an ICso of 9.67 uM,
targeting Thr412, Arg415, Val420, Thr429, 11le602, and Trp606 residues of the enzyme [3].
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Diagram 1: Licochalcone B molecular targets and signaling pathways. The diagram illustrates key

mechanisms including Keapl/Nrf2 activation, NLRP3 inflammasome inhibition, and modulation of

additional pathways.
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Quantitative Research Findings and Experimental Data

Extensive in vitro and in vivo studies have provided quantitative evidence supporting the diverse
pharmacological activities of Licochalcone B. The compound demonstrates significant efficacy across

multiple disease models with measurable effects on biochemical markers and physiological parameters.

In a murine model of LPS-induced acute lung injury (ALI), Licochalcone B treatment (5 mg/kg)
significantly ameliorated pathological changes in lung tissue and reduced lung weight, indicating decreased
edema [8]. The treatment group showed marked improvement in oxidative stress markers with increased
levels of antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and
catalase (CAT), while reducing the lipid peroxidation product malondialdehyde (MDA) [8]. Additionally,
Licochalcone B administration substantially decreased pro-inflammatory cytokine levels, including TNF-a,
IL-6, and IL-1f, in bronchoalveolar lavage fluid [8]. These effects were accompanied by increased protein
expression of Nrf2 and its downstream targets HO-1 and NQO1, while Keapl expression was reduced,

confirming the involvement of the Keap1/Nrf2 pathway in the protective mechanism [8].

In the context of muscle fatigue and exercise performance, Licochalcone B administration (10 mg/kg/day
for 4 weeks) significantly prolonged exhaustive swimming time and reduced blood lactate, ammonia, and
creatine phosphokinase levels in weight-loaded forced swimming test models [9]. These effects were
attributed to the activation of the PGC-la pathway, which enhanced mitochondrial biogenesis and
function, thereby improving energy metabolism and reducing exercise-induced oxidative damage [9].
Transcriptomic analysis revealed that Licochalcone B treatment promoted significant changes in the
expression of genes related to fatty acid oxidation, mitochondrial function, and antioxidant defense systems

in muscle tissues [9].

Table 3: Quantitative Effects of Licochalcone B in Experimental Models

Disease Model Dosage Key Findings Mechanistic Insights
LPS-induced acute 5 mg/kg I Lung weight, | Inflammatory Activation of Keapl/Nrf2
lung injury [8] cells, | TNF-qa, IL-6, IL-1(, 1 pathway; 1+ HO-1, NQO1

SOD, GSH-Px, CAT, | MDA
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Disease Model Dosage Key Findings Mechanistic Insights
Exercise-induced 10 mg/kg/day 1t Exhaustive swimming time, |  Enhanced mitochondrial
muscle fatigue [9] for 4 weeks Blood lactate, ammonia, CPK biogenesis via PGC-1a
pathway
H202-induced 10-20 uyM | Apoptosis, | ROS, | MDA, 1 Activation of ATG7-
oxidative damage in SOD, t+ GSH dependent autophagy and
neural cells [3] SIRT1/AMPK pathway
Osteosarcoma cells 20-80 uM | Cell viability, + Apoptosis, 1 Modulation of Bcl-2/Bax
(MG-63, U20S) [3] Autophagy ratio, caspase-3 activation,

LC3B conversion

Middle Cerebral Artery 10 mg/kg | Neurological deficits, | | Oxidative stress and
Occlusion (stroke) [3] Infarct volume, | Neuronal inflammation; 1 BDNF,
apoptosis NGF

In neuroprotection studies, Licochalcone B (10-20 pM) significantly reduced H202-induced apoptosis in
PC-12 cells and primary neurons, decreasing intracellular ROS levels and lipid peroxidation while enhancing
the activities of antioxidant enzymes [3]. These protective effects were mediated through the activation of
autophagy via the SIRT1/AMPK signaling pathway, as evidenced by increased LC3-II levels and reduced
p62 accumulation [3]. In a mouse model of Middle Cerebral Artery Occlusion (MCAO), Licochalcone B
treatment (10 mg/kg) ameliorated memory impairments and neurological deficits, reduced infarct volume,
and decreased neuronal apoptosis through downregulation of pro-apoptotic proteins and suppression of

oxidative stress and inflammation [3].

Experimental Protocols and Research Methodologies

Standardized experimental protocols have been established to evaluate the pharmacological activities and
mechanisms of Licochalcone B. These methodologies provide researchers with reproducible approaches to

investigate the compound's effects across different biological systems.

In Vitro Cell-Based Assays
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Cell Viability and Cytotoxicity Assessment: Cell viability is typically determined using the Cell Counting
Kit-8 (CCK-8) assay [8]. Cells are plated in 96-well plates at a density of 1x10* cells/mL and incubated for
24 hours. After treatment with Licochalcone B at various concentrations (typically 0-80 pM) for 24-48
hours, 10 pL. of CCK-8 solution is added to each well and incubated for 1-4 hours. The optical density is
measured at 450 nm using a microplate reader. Each concentration should be tested with at least six

replicates to ensure statistical reliability [8].

Apoptosis Detection: Apoptosis is quantified using the Annexin V-FITC/PI double staining kit with flow
cytometry analysis [8]. After treatment, cells are harvested, washed with phosphate-buffered saline (PBS),
and resuspended in binding buffer. Annexin V-FITC (5 pL) and propidium iodide (PI, 10 pL) are added to
the cell suspension, followed by incubation in the dark for 15 minutes at room temperature. Cells are then

analyzed using a flow cytometer within 1 hour, with sterile water serving as a control [8].

Intracellular ROS Measurement: ROS levels are determined using 2',7'-dichlorofluorescin diacetate
(DCFH-DA) staining [8]. After treatments, cells are harvested and incubated with DCFH-DA solution (10
HM) in the dark at 37°C for 30 minutes. After washing with PBS (pH 7.4), fluorescence intensity is measured

using a fluorescence microscope with excitation at 488 nm and emission at 525 nm, or by flow cytometry

[8].

In Vivo Animal Studies

LPS-Induced Acute Lung Injury Model: C57BL/6 male mice (6-8 weeks old, 20-22 g) are randomly
allocated to experimental groups (typically n=8 per group) [8]. LPS (5 mg/kg) is administered intratracheally
to induce lung injury. Licochalcone B is typically administered intraperitoneally at doses ranging from 2.5 to
10 mg/kg, with dexamethasone (5 mg/kg) often used as a positive control. Animals are euthanized 24 hours
after LPS challenge, and bronchoalveolar lavage fluid (BALF) is collected for analysis of inflammatory cells
and cytokines. Lung tissues are harvested for histological examination, measurement of wet/dry weight ratio,

and biochemical analyses [8].

Weight-Loaded Forced Swimming Test: To evaluate anti-fatigue effects, mice are subjected to a weight-
loaded forced swimming test after Licochalcone B administration (typically 10 mg/kg/day for 4 weeks) [9].
A load equivalent to 5% of body weight is attached to the tail root of each mouse, and mice are placed in a

swimming pool (45 cm height, 35 cm diameter) containing water at 25°C to a depth of 30 cm. The
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exhaustive swimming time is recorded from the beginning of swimming until exhaustion, defined as the
inability to return to the surface within 10 seconds. Blood samples are collected immediately after swimming

for analysis of lactate, ammonia, creatine phosphokinase, and other biochemical parameters [9].
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Study Design
In Vitro Experiments / \@«Vivo Experiments
Cell Culture Animal Preparation
(HPMECs, RAW264.7, PC-12, etc.) (C57BL/6 mice, 6-8 weeks)
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Diagram 2: Experimental workflow for Licochalcone B research. The diagram outlines standard

methodologies for in vitro, in vivo, and advanced analytical approaches.

Molecular Docking Studies

Protein Preparation: The three-dimensional structure of the target protein (e.g., NLRP3, KEAP1, 15-LOX)
is obtained from the Protein Data Bank or modeled using homology modeling if experimental structures are
unavailable. Hydrogen atoms are added, and water molecules are removed from the crystal structure. The
protein structure is then energy-minimized using molecular mechanics force fields to relieve steric clashes

[3] [10].

Ligand Preparation: The three-dimensional structure of Licochalcone B is constructed and energy-
minimized using molecular mechanics or semi-empirical quantum mechanical methods. Conformational

analysis is performed to identify the lowest energy conformation for docking studies [10].

Docking Protocol: Molecular docking is performed using software such as AutoDock Vina or Glide. The
binding site is defined based on known catalytic residues or co-crystallized ligands. Docking parameters
include exhaustiveness of 8-16 for Vina or standard precision (SP) and extra precision (XP) modes for Glide.
The top-ranking poses are selected based on docking scores and analyzed for specific interactions (hydrogen

bonds, hydrophobic interactions, m-n stacking) with key amino acid residues [3] [10].

Conclusion and Research Perspectives

Licochalcone B represents a promising multifunctional compound with demonstrated efficacy across

various disease models, particularly those involving oxidative stress, inflammation, and metabolic
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dysregulation. Its ability to simultaneously modulate multiple signaling pathways, including Keap1/Nrf2,
NLRP3 inflammasome, and PGC-1a, positions it as an attractive lead compound for drug development. The
well-defined experimental protocols and comprehensive mechanistic studies provide a solid foundation for

future research and potential clinical translation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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